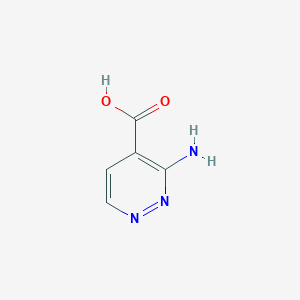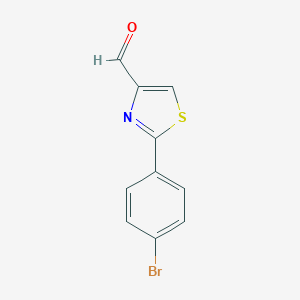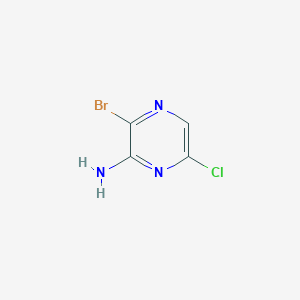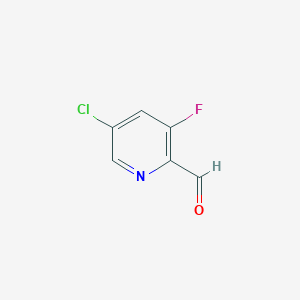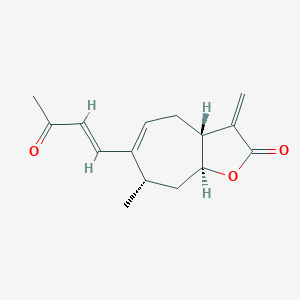
Xanthatin
Übersicht
Beschreibung
Xanthatin is a sesquiterpene lactone isolated from Xanthium plants (Asteraceae). It is a potent anticancer agent that induces cell cycle arrest at the G2/M phase in hepatocellular carcinoma and colon cancer cells .
Synthesis Analysis
Xanthatin is a naturally occurring xanthanolide that has been isolated from the genus Xanthium in monomeric, dimeric, and trimeric forms . The synthesis tactics of xanthanolides have been summarized in various studies . For instance, the total synthesis of xanthanolides was achieved through asymmetric synthesis of dihydroxanthatin by Oshima-Utimoto reaction .Molecular Structure Analysis
Xanthatin is a hydrophobic molecule with a representative core constituted by a bicyclic γ-lactamic ring which contains a seven-member ring fused with a five-member ring . The first ring has an aliphatic branch while the second one has a methylene group .Chemical Reactions Analysis
Xanthatin has been found to exhibit significant antitumor activity through various mechanisms. For instance, it has been shown to induce cell cycle arrest at the G2/M phase . It also increases total p53 protein levels, decreases Bcl-2/Bax ratio, and downregulates the expression of the downstream factors procaspase-9 and procaspase-3 .Physical And Chemical Properties Analysis
Xanthatin has a molecular formula of C15H18O3 and a molecular weight of 246.30 .Wissenschaftliche Forschungsanwendungen
Anti-Tumor Properties
Xanthatin has been found to have significant anti-tumor properties . It has been used in research for potential use in the treatment of cancer . For instance, it has shown significant anti-tumor effects against non-small-cell lung cancer (NSCLC) cells . It induces cell cycle arrest at G2/M phase and triggers apoptosis in A549 NSCLC cells .
Anti-Inflammatory Properties
Xanthatin is believed to have anti-inflammatory properties . This makes it a potential candidate for research in the treatment of various inflammatory diseases .
Anti-Microbial Properties
Xanthatin also possesses anti-microbial properties . This suggests that it could be used in the development of new antimicrobial agents .
Anti-Parasitic Properties
Research has indicated that Xanthatin has anti-parasitic properties . This opens up possibilities for its use in the treatment of various parasitic infections .
Potential Use in Autoimmune Diseases
Xanthatin is being researched for potential use in the treatment of autoimmune diseases . Its anti-inflammatory properties could be beneficial in managing these conditions .
Treatment of Breast Cancer
Xanthatin has shown promising results in the treatment of breast cancer . It has been found to kill mammospheres, which are a cancer stem cell-enriched population, from human breast cancer MCF-7 cells .
These are just a few of the many potential applications of Xanthatin in scientific research. It’s important to note that while Xanthatin has been used in traditional medicine for decades, its mechanisms and modern use haven’t been fully understood yet .
Wirkmechanismus
Xanthatin: A Comprehensive Review of Its Mechanism of Action
Xanthatin, a natural sesquiterpene lactone, is a major bioactive compound found in the leaves of the Xanthium strumarium (Asteraceae) plant . It has been researched for potential use in the treatment of cancer and autoimmune diseases . This article will delve into the mechanism of action of Xanthatin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Xanthatin has been found to target several proteins, including Tyrosine-protein kinase JAK2, Inhibitor of nuclear factor kappa B kinase beta subunit, and Vascular endothelial growth factor receptor 2 . It also targets Polo-like kinase 1 (PLK1), a protein involved in cell cycle progression .
Mode of Action
Xanthatin interacts with its targets, leading to various changes in cellular processes. For instance, it inhibits the PLK1-mediated cell cycle, leading to cell cycle arrest . It also disrupts the NF-κB pathway, which is critical for controlling cell proliferation .
Biochemical Pathways
Xanthatin affects several biochemical pathways. It disrupts the NF-κB pathway, leading to apoptosis . It also inhibits the PLK1-mediated cell cycle progression, causing cell cycle arrest . Furthermore, it has been suggested that xanthatin triggers the activation of the Wnt/β-catenin pathway .
Result of Action
Xanthatin has significant anti-tumor activity. It induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells . It also downregulates Chk1, Chk2, and the phosphorylation of CDC2, contributing to cell cycle arrest . Furthermore, it increases total p53 protein levels, decreases the Bcl-2/Bax ratio, and reduces the expression of procaspase-9 and procaspase-3, triggering the intrinsic apoptosis pathway .
Action Environment
The action of Xanthatin can be influenced by environmental factors. For instance, the glandular trichomes of X. strumarium, where Xanthatin accumulates, can vary in their chemical composition depending on their ecological environment . This variation can potentially affect the action, efficacy, and stability of Xanthatin.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRPTFMVULVGIC-ZTIIIDENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317668 | |
| Record name | (-)-Xanthatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthatin | |
CAS RN |
26791-73-1 | |
| Record name | (-)-Xanthatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26791-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026791731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Xanthatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298X1N12LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




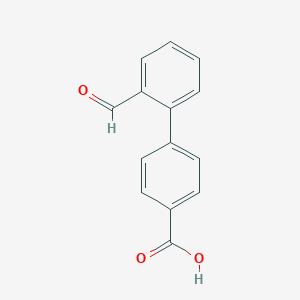

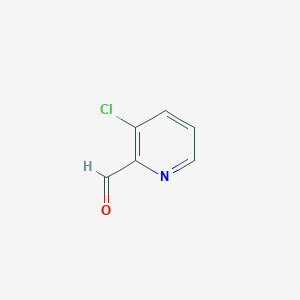

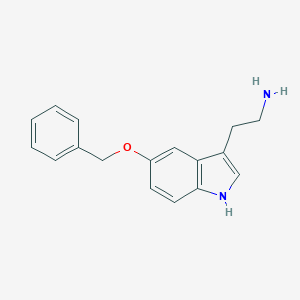
![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)
